molecular formula C10H8BrNO2 B1512538 (2-(2-Bromophenyl)oxazol-4-yl)methanol

(2-(2-Bromophenyl)oxazol-4-yl)methanol

Cat. No.: B1512538
M. Wt: 254.08 g/mol
InChI Key: HRKGJMOUAJGHTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-(2-Bromophenyl)oxazol-4-yl)methanol is an organic compound with the molecular formula C10H8BrNO2. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of a bromine atom on the phenyl ring and a hydroxymethyl group on the oxazole ring makes this compound unique and of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-Bromophenyl)oxazol-4-yl)methanol typically involves the following steps:

    Bromination: The starting material, 2-phenyl-oxazole, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Hydroxymethylation: The brominated product is then subjected to hydroxymethylation using formaldehyde and a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (2-(2-Bromophenyl)oxazol-4-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the bromine atom can lead to the formation of [2-phenyl-oxazol-4-YL]-methanol.

    Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of [2-(2-Bromo-phenyl)-oxazol-4-YL]-aldehyde or [2-(2-Bromo-phenyl)-oxazol-4-YL]-carboxylic acid.

    Reduction: Formation of [2-phenyl-oxazol-4-YL]-methanol.

    Substitution: Formation of various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: (2-(2-Bromophenyl)oxazol-4-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can act as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

Biology

    Biological Probes: The compound can be used as a probe to study biological processes due to its unique structural features.

Medicine

    Drug Development: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.

Industry

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2-(2-Bromophenyl)oxazol-4-yl)methanol depends on its application. In catalytic processes, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological systems, it may interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    [2-Phenyl-oxazol-4-YL]-methanol: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    [2-(2-Chloro-phenyl)-oxazol-4-YL]-methanol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    [2-(2-Fluoro-phenyl)-oxazol-4-YL]-methanol: Contains a fluorine atom, which can significantly alter its electronic properties and reactivity.

Uniqueness

The presence of the bromine atom in (2-(2-Bromophenyl)oxazol-4-yl)methanol makes it more reactive in nucleophilic substitution reactions compared to its chloro and fluoro analogs. This reactivity can be exploited in the synthesis of various derivatives and in catalytic applications.

Properties

IUPAC Name

[2-(2-bromophenyl)-1,3-oxazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c11-9-4-2-1-3-8(9)10-12-7(5-13)6-14-10/h1-4,6,13H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKGJMOUAJGHTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CO2)CO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301292154
Record name 2-(2-Bromophenyl)-4-oxazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301292154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885274-02-2
Record name 2-(2-Bromophenyl)-4-oxazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885274-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Bromophenyl)-4-oxazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301292154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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